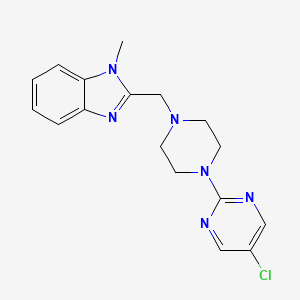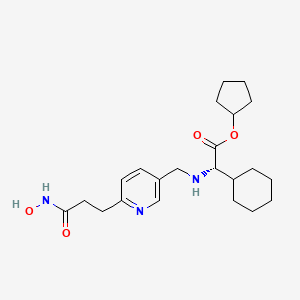
Hdac-IN-3
説明
GSK-3117391は、特に関節リウマチの治療における潜在的な治療効果について研究されてきた低分子薬です。 ヒストン脱アセチル化酵素阻害剤としての役割が知られており、エピジェネティクスとがん研究の分野において重要な化合物となっています .
2. 製法
GSK-3117391の合成には、アミノ酸ベースのヒドロキサム酸の調製が含まれます。合成経路には、通常、以下のステップが含まれます。
ヒドロキサム酸の形成: これは、アミノ酸誘導体とヒドロキシルアミンを反応させることにより行われます。
環化: 中間生成物は環化して目的の化合物を形成します。
GSK-3117391の工業生産方法は、これらの合成ステップを拡大し、厳格な品質管理対策を通じて製品の一貫性と品質を確保することを含む可能性があります。
科学的研究の応用
GSK-3117391 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on various chemical processes.
Biology: The compound is used to investigate the role of histone deacetylases in gene expression and cellular function.
Medicine: GSK-3117391 has been explored for its potential therapeutic effects in treating diseases such as rheumatoid arthritis and cancer.
Industry: The compound’s ability to modulate epigenetic markers makes it valuable in the development of new therapeutic agents and diagnostic tools
作用機序
GSK-3117391は、ヒストン脱アセチル化酵素を阻害することによって効果を発揮します。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、より凝縮したクロマチン構造と遺伝子発現の低下につながります。これらの酵素を阻害することによって、GSK-3117391は、より緩んだクロマチン構造を促進し、遺伝子発現を強化します。 この機序は、特に腫瘍抑制遺伝子の再活性化が癌細胞の増殖を抑制できるがん治療において関連しています .
6. 類似の化合物との比較
GSK-3117391は、その特定の構造と効力により、ヒストン脱アセチル化酵素阻害剤の中で独特です。類似の化合物には以下が含まれます。
ボリノスタット: がん治療で使用される別のヒストン脱アセチル化酵素阻害剤です。
ロミデプシン: ヒストン脱アセチル化酵素を阻害する環状ペプチドであり、特定の種類のリンパ腫の治療に使用されます。
パノビノスタット: 多発性骨髄腫の治療に他の薬と組み合わせて使用される強力なヒストン脱アセチル化酵素阻害剤です。
これらの化合物と比較して、GSK-3117391は、異なる薬物動態学的特性とヒストン脱アセチル化酵素阻害の独自のプロフィールを示しており、研究と潜在的な治療応用における貴重なツールとなっています .
生化学分析
Biochemical Properties
Hdac-IN-3 interacts with HDAC3, inhibiting its deacetylase activity . This interaction alters the acetylation status of histones, resulting in structural changes to chromatin and thus transcriptional regulation . The inhibition of HDAC3 by this compound can lead to increased acetylation levels of α-tubulin, improving axonal transport, which is often impaired in neurodegenerative disorders .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression through the inhibition of HDAC3 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of neurodegenerative diseases, this compound has been shown to improve motor deficits and exert neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This results in increased acetylation of histones and other proteins, leading to changes in gene expression . The inhibition of HDAC3 by this compound can also influence other molecular processes, such as enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that this compound can improve motor deficits in mouse models of neurodegenerative diseases over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, studies have shown that this compound at doses of 10 and 25 mg/kg improves motor deficits in mouse models of neurodegenerative diseases
Metabolic Pathways
This compound, as an inhibitor of HDAC3, could potentially influence various metabolic pathways. HDAC3 has been implicated in various cellular processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle
Subcellular Localization
Hdac3, the target of this compound, is primarily nuclear , suggesting that this compound may also be localized to the nucleus
準備方法
The synthesis of GSK-3117391 involves the preparation of amino acid-based hydroxamic acids. The synthetic route typically includes the following steps:
Formation of the hydroxamic acid: This involves the reaction of an amino acid derivative with hydroxylamine.
Cyclization: The intermediate product undergoes cyclization to form the desired compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial production methods for GSK-3117391 would likely involve scaling up these synthetic steps while ensuring the consistency and quality of the product through rigorous quality control measures.
化学反応の分析
GSK-3117391は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体に変換されます。
還元: 還元反応は、分子内の官能基を修飾するために実行できます。
置換: この化合物は、特定の原子または基が他の原子または基に置き換えられる置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
GSK-3117391は、科学研究において幅広い応用範囲を持っています。
化学: ヒストン脱アセチル化酵素阻害がさまざまな化学プロセスに与える影響を研究するためのツール化合物として使用されます。
生物学: この化合物は、ヒストン脱アセチル化酵素が遺伝子発現と細胞機能において果たす役割を調査するために使用されます。
医学: GSK-3117391は、関節リウマチやがんなどの病気の治療における潜在的な治療効果について研究されています。
類似化合物との比較
GSK-3117391 is unique among histone deacetylase inhibitors due to its specific structure and potency. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used to treat certain types of lymphoma.
Panobinostat: A potent histone deacetylase inhibitor used in combination with other drugs to treat multiple myeloma.
Compared to these compounds, GSK-3117391 has shown distinct pharmacokinetic properties and a unique profile of histone deacetylase inhibition, making it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPFLDWOXXHQM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018673-42-1 | |
| Record name | GSK-3117391 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-3117391 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3117391 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



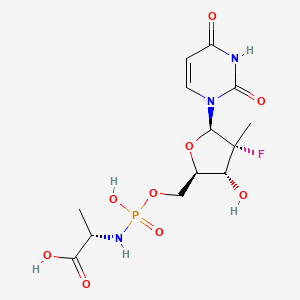
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
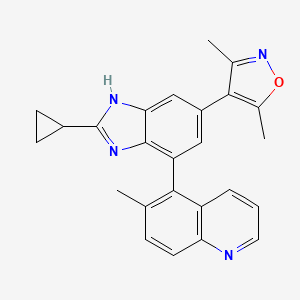
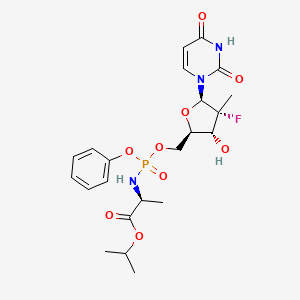
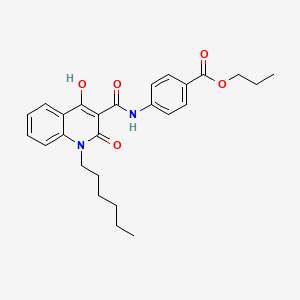
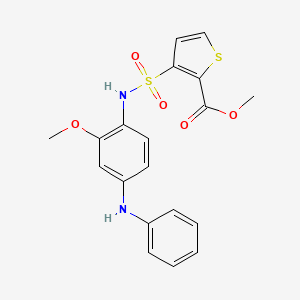
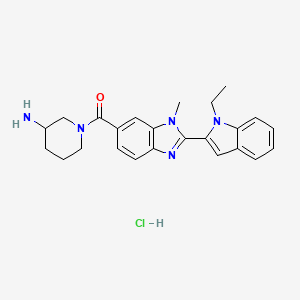
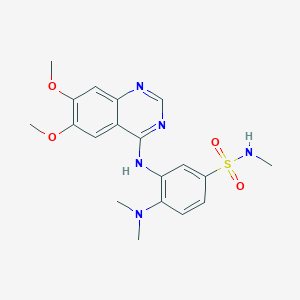
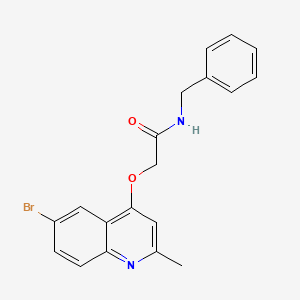
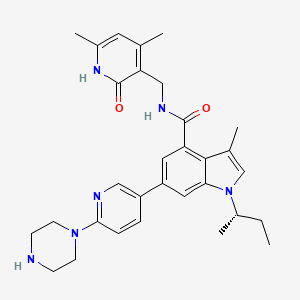
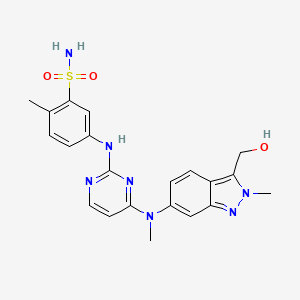
![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)
